molecular formula C12H8ClNO4 B8728325 4-(4-Chloro-2-nitrophenoxy)phenol CAS No. 63009-23-4

4-(4-Chloro-2-nitrophenoxy)phenol

Cat. No. B8728325
CAS RN: 63009-23-4
M. Wt: 265.65 g/mol
InChI Key: GLMSPINECXHASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-nitrophenoxy)phenol is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chloro-2-nitrophenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-2-nitrophenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63009-23-4

Product Name

4-(4-Chloro-2-nitrophenoxy)phenol

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

4-(4-chloro-2-nitrophenoxy)phenol

InChI

InChI=1S/C12H8ClNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H

InChI Key

GLMSPINECXHASR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydroquinone (1.21 g, 0.011 mol) and potassium hydroxide (0.894 g, 0.0159 mol) in anhydrous dimethylsulfoxide (7 mL) was heated at 120° for 30 minutes under a nitrogen atmosphere. A solution of 2,5-dichloronitrobenzene (1.90 g, 0.0099 mol) in dimethylsulfoxide (3 mL) was added dropwise over a 30 minute period at 120° then let the reaction stir for 1 hour at the same temperature. The reaction was then cooled in an ice bath and poured into 30 mL of ice water. The mixture was acidified with concentrated hydrochloric acid to pH 1 and extracted with ethyl ether (2×50 mL). The combined ethereal extracts were washed with water (3×150 mL), dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation under vacuum. Purification of the residue by silica gel chromatography using methylene chloride as eluent provided the product as a tan solid (1.34 g, 51%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.894 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
51%

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